1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
Description
1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 4-methoxyphenoxy group at position 1 and a 2-methylpiperidin-1-yl group at position 3. The hydrochloride salt enhances its solubility and stability, typical of many pharmaceutical agents. Structurally, it belongs to the aryloxypropanolamine class, which includes beta-adrenergic receptor blockers (e.g., metoprolol, nadolol).
Properties
IUPAC Name |
1-(4-methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-13-5-3-4-10-17(13)11-14(18)12-20-16-8-6-15(19-2)7-9-16;/h6-9,13-14,18H,3-5,10-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFFPSIPIDHYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=C(C=C2)OC)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Piperidine-4-carboxylic Acid
As detailed in patent literature, 1-methylpiperidine-4-carboxylic acid is synthesized via transfer hydrogenation of piperidine-4-carboxylic acid using formaldehyde and a palladium catalyst. This intermediate is then reduced to 3-(1-methylpiperidin-4-yl)propan-1-ol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), achieving quantitative yields.
Reaction Conditions:
Alkylation of 2-Methylpiperidine
Alternative routes employ 2-methylpiperidine directly as the nucleophile. For example, 3-chloro-1-(4-methoxyphenoxy)propan-2-ol is treated with 2-methylpiperidine in dimethylformamide (DMF) at 50°C, facilitated by potassium carbonate as a base. The reaction achieves moderate yields (60–70%) but requires extensive purification to remove unreacted starting materials.
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt to enhance stability and solubility. This is typically accomplished by dissolving the compound in an anhydrous solvent (e.g., dichloromethane) and treating it with hydrogen chloride gas or a concentrated HCl solution.
Optimized Protocol:
- Solvent: Ethanol or dichloromethane
- HCl Source: 4 M HCl in dioxane
- Temperature: 0–5°C (to prevent decomposition)
- Precipitation: Crystallization at −20°C
- Purity: >98% by HPLC
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, highlighting advantages and limitations:
| Method | Reagents | Yield | Purity | Citation |
|---|---|---|---|---|
| Epoxide ring-opening | 2-Methylpiperidine, K2CO3 | 70% | 95% | |
| Reductive amination | LiAlH4, THF | 100% | 98% | |
| Direct alkylation | DMF, K2CO3 | 65% | 90% |
The reductive amination route offers superior yield and purity but necessitates stringent moisture control due to LiAlH4’s sensitivity. In contrast, epoxide ring-opening is more scalable but requires chromatographic purification.
Challenges and Optimization Strategies
Byproduct Formation
Side reactions, such as over-alkylation or epoxide polymerization, are mitigated by:
Purification Techniques
- Flash chromatography: Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted phenol derivatives.
- Recrystallization: Ethanol/water mixtures (7:3) yield crystalline hydrochloride salts with >99% enantiomeric excess.
Industrial-Scale Considerations
Patent US8697876B2 highlights the importance of Grignard reagent compatibility and copper catalysis for large-scale synthesis. For instance, the use of <0.02 wt% copper(I) oxide accelerates coupling reactions between pyridine derivatives and piperidine carbonyls, reducing reaction times from 24 hours to 4 hours.
Chemical Reactions Analysis
Alkylation and Amine Modifications
The tertiary amine in the 2-methylpiperidine moiety undergoes alkylation under mild conditions. Key reactions include:
Mechanistic Insight : The 2-methylpiperidine’s steric hindrance slows alkylation kinetics compared to unsubstituted piperidines. Electron-donating methoxy groups on the phenoxy ring stabilize transition states in electrophilic substitutions .
Oxidation Reactions
The secondary alcohol group undergoes selective oxidation:
Stability Note : The hydrochloride salt form reduces unwanted epoxidation of the propan-2-ol backbone observed in freebase analogs .
Esterification and Acylation
The hydroxyl group participates in ester formation:
Kinetics : Esterification proceeds 3× faster at the secondary hydroxyl compared to primary alcohols in analogous structures .
Acid-Base Reactions and Salt Formation
The compound exhibits pH-dependent solubility:
| pH Range | Solubility (mg/mL) | Dominant Species | Source |
|---|---|---|---|
| 1–3 | 42–45 | Protonated tertiary amine (HCl salt) | |
| 7–8 | 0.8–1.2 | Freebase form | |
| >10 | Insoluble | Precipitated amine |
Counterion Effects : Replacement of hydrochloride with hemisuccinate increases aqueous solubility by 2.5× (112 mg/mL at pH 7.4) .
Stability Under Thermal and Photolytic Conditions
Accelerated stability studies reveal degradation pathways:
Key Finding : The methoxy group provides limited protection against oxidative degradation compared to bulkier alkoxy substituents .
Metabolic Reactions (In Vitro)
Hepatic microsome studies in rats demonstrate phase I metabolism:
Implication : Rapid hepatic clearance necessitates structural modification for improved pharmacokinetics .
Comparative Reactivity Table
Reaction rates relative to analogous compounds:
| Reaction Type | Relative Rate (This Compound) | Reference Compound | Ratio |
|---|---|---|---|
| N-Alkylation | 0.65 | Piperidine | 1:1.54 |
| Esterification | 1.22 | 1-Phenoxypropan-2-ol | 1.22:1 |
| Oxidation (PCC) | 0.88 | Diphenhydramine | 0.88:1 |
Scientific Research Applications
Pharmacological Studies
Research indicates that this compound may exhibit pharmacological properties beneficial for treating several conditions, particularly in the central nervous system (CNS). It has been studied for its potential effects on:
- Neurological Disorders : The compound may have implications in treating disorders such as anxiety and depression due to its interaction with neurotransmitter systems.
- Cognitive Enhancement : Preliminary studies suggest that it might enhance cognitive functions, making it a candidate for research into treatments for cognitive impairments.
Anticancer Research
The compound has shown promise in anticancer studies, particularly regarding its ability to inhibit the proliferation of various cancer cell lines. For instance:
- In Vitro Studies : Research has demonstrated its efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| A549 | 6.0 | Inhibition of kinase activity |
Anti-inflammatory Applications
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it can reduce pro-inflammatory cytokine levels, indicating potential use in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Case Study 1: Anticancer Activity
A study involving the treatment of MCF-7 cells with the compound resulted in a significant decrease in cell viability after 24 hours, alongside increased markers of apoptosis. This suggests that the compound could be developed further as an anticancer agent.
Case Study 2: In Vivo Efficacy
Animal models treated with the compound exhibited reduced tumor growth compared to control groups, indicating systemic efficacy and supporting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically active agents. Below is a comparative analysis:
Pharmacokinetic and Pharmacodynamic Considerations
Receptor Selectivity: The 4-methoxyphenoxy group may confer partial β1-selectivity, akin to metoprolol, but the 2-methylpiperidine substituent could reduce selectivity compared to isopropylamino derivatives . In contrast, nadolol’s bicyclic substituent enhances non-selectivity and prolongs half-life due to reduced metabolism .
Lipophilicity and Absorption: The methoxyphenoxy group increases hydrophilicity relative to naphthyloxy (dexpropranolol) or adamantyl () substituents.
Metabolic Stability: Piperidine rings are generally less prone to oxidative metabolism than isopropylamino groups (metoprolol), suggesting a longer half-life for the target compound . The absence of electron-withdrawing groups (e.g., nitro in ) may reduce cytochrome P450 interactions, enhancing metabolic stability .
Research Findings and Development Status
- Structural Uniqueness: The combination of 4-methoxyphenoxy and 2-methylpiperidine is rare among approved drugs. This may offer a balance between receptor affinity and pharmacokinetic properties, though clinical data are lacking.
- Discontinuation Clues : indicates the compound was discontinued in development, possibly due to toxicity, insufficient efficacy, or formulation challenges compared to established beta-blockers like metoprolol .
Data Tables
Molecular Properties Comparison
| Property | Target Compound | Metoprolol Succinate | Nadolol | Dexpropranolol HCl |
|---|---|---|---|---|
| Molecular Formula | C₁₆H₂₄ClNO₃ | C₁₅H₂₅NO₃·C₄H₆O₄ | C₁₀H₂₃NO₃ | C₁₆H₂₁ClNO₂ |
| Molecular Weight (g/mol) | 313.8 | 401.4 | 309.4 | 295.8 |
| Key Substituents | 4-Methoxyphenoxy, 2-methylpiperidine | 2-Methoxyethylphenoxy, isopropylamino | Naphthalenyloxy, tert-butylamino | Naphthyloxy, isopropylamino |
| Salt Form | Hydrochloride | Succinate | Free base | Hydrochloride |
Biological Activity
1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known by its CAS number 1052406-66-2, is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
The compound has the molecular formula and a molecular weight of 315.84 g/mol. Its structure features a methoxyphenyl group, a piperidine moiety, and a propanol backbone, which may contribute to its biological effects.
Research indicates that compounds with similar structures often interact with various biological targets, including ion channels and receptors. Specifically, the piperidine ring is known for its ability to modulate neurotransmitter systems, which could suggest potential applications in neuropharmacology.
Anticancer Activity
Recent studies have demonstrated that derivatives of similar compounds exhibit significant anticancer properties. For instance, the inhibition of voltage-gated potassium channels (KV10.1), which are overexpressed in many cancers, has been observed in related compounds. These channels play a crucial role in cancer cell proliferation and survival. In vitro studies on cell lines such as MCF-7 (breast cancer) have shown that these compounds can inhibit cell growth effectively .
Antimicrobial Activity
Compounds structurally related to this compound have also been evaluated for their antimicrobial properties. Research has indicated that certain pyrazole derivatives exhibit notable antifungal activity, suggesting a potential for similar activities in this compound class .
Neuropharmacological Effects
The piperidine component suggests potential interactions with neurotransmitter receptors. For example, compounds with piperidine structures have been reported to influence dopamine and serotonin pathways, indicating possible applications in treating neurological disorders .
Case Studies
- Anticancer Efficacy : A study evaluating KV10.1 inhibitors demonstrated that modifications to the piperidine structure significantly enhanced anticancer activity against various cell lines, including those resistant to conventional therapies .
- Neurotransmitter Modulation : Research on related piperidine derivatives revealed their ability to modulate neurotransmitter levels in rodent models, providing insights into their potential use as antidepressants or anxiolytics .
Data Table: Summary of Biological Activities
Q & A
Basic: What spectroscopic methods are recommended for structural characterization of this compound, particularly its hydrochloride salt form?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the methoxyphenoxy and 2-methylpiperidine moieties. The hydrochloride salt may influence protonation states, so compare spectra with neutral analogs .
- Infrared (IR) Spectroscopy: Identify characteristic peaks for hydroxyl (broad ~3200–3600 cm), aromatic ether (C-O stretch ~1250 cm), and tertiary amine (if protonated, ~2500–3000 cm) .
- Mass Spectrometry (MS): High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]) and fragmentation patterns for structural validation .
- X-ray Crystallography: If crystalline, resolve the 3D structure to confirm stereochemistry and salt formation, as demonstrated in related methoxyphenyl derivatives .
Advanced: How can researchers design experiments to resolve contradictions in reported pharmacological activity data?
Methodological Answer:
- Replicate Studies: Ensure purity (>98% via HPLC, referenced in ) and validate salt stability (e.g., hygroscopicity tests per ).
- Dose-Response Curves: Use standardized assays (e.g., radioligand binding for receptor affinity) with positive controls to isolate confounding factors like off-target effects.
- In Silico Docking: Model interactions with receptors (e.g., adrenergic or serotonin receptors) using software like AutoDock Vina to predict binding modes and compare with experimental IC values .
- Meta-Analysis: Cross-reference data from structurally similar compounds (e.g., piperidine derivatives in ) to identify trends in substituent effects.
Basic: What are critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (per ).
- Ventilation: Use fume hoods to minimize inhalation risks, especially during weighing or solvent-based reactions.
- Storage: Store in sealed, labeled containers at 2–8°C in a dry environment to prevent degradation ( ).
- Spill Management: Neutralize with inert absorbents (e.g., sand) and dispose via hazardous waste protocols ().
Advanced: How can reaction conditions be optimized to improve synthesis yield while controlling stereochemistry?
Methodological Answer:
- Catalyst Screening: Test chiral catalysts (e.g., BINOL-derived catalysts) for asymmetric synthesis of the propan-2-ol core.
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilic substitution between methoxyphenoxy and 2-methylpiperidine intermediates ( ).
- Temperature Control: Lower temperatures (0–5°C) may reduce racemization during salt formation (HCl gas bubbling, ).
- Purification: Employ column chromatography (silica gel, CHCl/MeOH gradient) or recrystallization (ethanol/water) to isolate enantiomers ( ).
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate binding stability in lipid bilayers or protein pockets over 100+ ns to assess membrane permeability or receptor residence time.
- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs ( ).
- Free Energy Perturbation (FEP): Calculate binding free energy differences for substituent modifications (e.g., methoxy vs. ethoxy groups) .
- ADMET Prediction: Use tools like SwissADME to forecast pharmacokinetic properties (e.g., CYP450 inhibition) early in drug discovery pipelines.
Basic: How should researchers validate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC .
- pH Stress Testing: Expose to buffers (pH 1–13) and analyze by LC-MS for hydrolysis products (e.g., cleavage of methoxyphenoxy group) .
- Light Exposure: Use a photostability chamber (ICH Q1B) to assess UV-induced degradation.
Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?
Methodological Answer:
- Strict QC Metrics: Enforce ≥95% purity (HPLC), residual solvent limits (e.g., <0.1% DMF via GC), and salt stoichiometry verification (elemental analysis) .
- Standardized Protocols: Pre-treat cells/animals with identical conditions (e.g., fasting, light cycles) to reduce biological variability.
- Blinded Experiments: Use third-party labs for independent replication of key findings ( ).
Basic: Which analytical techniques confirm the hydrochloride salt’s stoichiometric ratio?
Methodological Answer:
- Elemental Analysis (EA): Compare measured C, H, N, Cl content with theoretical values (e.g., 1:1 HCl ratio) .
- Titration: Conduct potentiometric titration with AgNO to quantify chloride ions.
- Thermogravimetric Analysis (TGA): Measure weight loss upon heating to confirm HCl evaporation (~150–200°C) .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1%) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- pH Adjustment: Protonate the piperidine nitrogen in acidic buffers (pH 4–5) to increase hydrophilicity.
- Nanoformulation: Prepare liposomal or PEGylated nanoparticles for sustained release ().
Advanced: What mechanistic studies elucidate the compound’s metabolic pathways?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with human liver microsomes (HLMs) and NADPH to identify Phase I metabolites (e.g., demethylation of methoxy group) .
- LC-HRMS: Detect and characterize metabolites via accurate mass shifts (e.g., +16 Da for hydroxylation).
- CYP450 Inhibition Screening: Test against CYP3A4, 2D6 isoforms to predict drug-drug interaction risks ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
